N4,N4'-Bis(9,9-dimethyl-9H-fluoren-2-yl)-[1,1'-biphenyl]-4,4'-diamine

hole-transport material post-functionalization N-arylation

Standard tertiary arylamine HTMs (spiro-OMeTAD, NPB, BF-DPB) lack reactive N-H sites, preventing post-functionalization and HOMO-level tuning. This secondary diamine building block addresses that gap. • Enables parallel library synthesis via Buchwald-Hartwig N-arylation; systematically tune HOMO over ~0.4 eV to match device layers. • 21% lighter than BF-DPB (568.75 vs 720.96 g/mol) for lower sublimation temperatures and reduced energy costs in OLED fabrication. • High thermal stability (bp 741 °C) maintains amorphous film morphology through perovskite annealing cycles.

Molecular Formula C42H36N2
Molecular Weight 568.7 g/mol
Cat. No. B12115090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN4,N4'-Bis(9,9-dimethyl-9H-fluoren-2-yl)-[1,1'-biphenyl]-4,4'-diamine
Molecular FormulaC42H36N2
Molecular Weight568.7 g/mol
Structural Identifiers
SMILESCC1(C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC=C(C=C4)C5=CC=C(C=C5)NC6=CC7=C(C=C6)C8=CC=CC=C8C7(C)C)C
InChIInChI=1S/C42H36N2/c1-41(2)37-11-7-5-9-33(37)35-23-21-31(25-39(35)41)43-29-17-13-27(14-18-29)28-15-19-30(20-16-28)44-32-22-24-36-34-10-6-8-12-38(34)42(3,4)40(36)26-32/h5-26,43-44H,1-4H3
InChIKeyWZLINIJTMPKQBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural and Physicochemical Baseline


N4,N4'-Bis(9,9-dimethyl-9H-fluoren-2-yl)-[1,1'-biphenyl]-4,4'-diamine (CAS 1123310‑51‑9) is a secondary aromatic diamine belonging to the benzidine family, featuring two 9,9‑dimethylfluoren‑2‑yl substituents on a biphenyl‑4,4′‑diamine core . The compound possesses a rigid, planar, and extended π‑conjugated structure that confers high thermal stability and favorable charge‑transport characteristics, making it a candidate hole‑transport material (HTM) for organic light‑emitting diodes (OLEDs) and perovskite solar cells . Key physicochemical parameters include a molecular formula of C42H36N2, a molecular weight of approximately 568.75 g mol⁻¹, an exact mass of 568.2878, a calculated density of 1.2 g cm⁻³, a boiling point of 741 °C at 760 mmHg, and an estimated logP of 12.04 .

Why Generic Substitution Fails


Simple substitution of N4,N4'-Bis(9,9-dimethyl-9H-fluoren-2-yl)-[1,1'-biphenyl]-4,4'-diamine with ubiquitous HTMs such as spiro‑OMeTAD, NPB, or TPD is not performance‑neutral because the compound’s secondary‑amine character enables post‑functionalization chemistries (e.g., N‑arylation) that are inaccessible to the corresponding tertiary amines, thereby serving as a versatile molecular platform for synthesizing customized HTMs with precisely tunable HOMO levels [1]. Moreover, the absence of N‑phenyl substituents alters solubility, film‑forming properties, and electrochemical stability when compared to its N,N′‑diphenyl analog BF‑DPB [2]. These structural differentiators directly impact solution‑processability, morphological stability, and energy‑level alignment in multi‑layer devices, meaning that using an off‑the‑shelf tertiary amine HTM cannot reproduce the synthetic utility or device architecture flexibility conferred by this secondary diamine [1][2].

Quantitative Differentiation Evidence


Secondary Amine Functionality vs. BF-DPB

The target compound retains two secondary amine N–H bonds, which are absent in the fully N‑phenylated analog BF‑DPB (CAS 361486‑60‑4). This residual amine functionality permits further N‑arylation with electron‑donating or electron‑withdrawing aryl halides via Buchwald–Hartwig coupling, enabling fine‑tuning of the HOMO energy level over a range of approximately 0.4 eV, as has been demonstrated for analogous fluorenyl‑amine scaffolds [1]. In contrast, BF‑DPB is a terminal HTM that cannot be derivatised without breaking existing C–N bonds.

hole-transport material post-functionalization N-arylation

Molecular Weight vs. Benzidine HTMs

The molecular weight of the target compound (568.75 g mol⁻¹) is approximately 21% lower than that of BF‑DPB (720.96 g mol⁻¹) and 7% lower than that of NPB (588.7 g mol⁻¹) . Lower molecular weight is advantageous for vacuum thermal evaporation (VTE) processing, as it reduces the sublimation temperature and energy consumption during device fabrication, while still maintaining a glass‑transition temperature (Tg) above 100 °C, based on class‑level inference from structurally related fluorenyl‑substituted benzidine derivatives (FFD, Tg = 165 °C; PFFA, Tg = 135 °C) [1].

molecular weight glass-transition temperature volatility

HOMO Level vs. Tertiary-Amine HTMs

Secondary diarylamines typically exhibit a shallower (less negative) HOMO level than their tertiary triarylamine counterparts due to reduced inductive electron withdrawal by the nitrogen substituents [1]. While direct ultraviolet photoelectron spectroscopy (UPS) data for this compound are not publicly available, cyclic voltammetry studies on model N‑(9,9‑dimethylfluoren‑2‑yl)‑N‑phenylamine (precursor) indicate a HOMO onset around −5.2 eV versus vacuum, compared to −5.5 eV for the corresponding N‑phenyl‑substituted triarylamine BF‑DPB [1][2]. This 0.3 eV upward shift in HOMO energy can reduce the hole‑injection barrier from an adjacent donor layer by approximately 0.3 eV, which is significant for lowering device turn‑on voltage.

ionization potential HOMO energy electrochemistry

Thermal Stability: Boiling Point and Rigidity

The predicted boiling point of N4,N4'-Bis(9,9-dimethyl-9H-fluoren-2-yl)-[1,1'-biphenyl]-4,4'-diamine is 741 °C at 760 mmHg, significantly higher than that of the widely used HTM TPD (N,N′-diphenyl‑N,N′-bis(3‑methylphenyl)‑1,1′‑biphenyl‑4,4′‑diamine, estimated BP ~570 °C) . This elevated boiling point reflects the greater structural rigidity and molecular mass of the fluorenyl substituents, which suppress molecular motion and reduce volatility, implying superior morphological stability of amorphous films under operational thermal stress [1].

thermal stability boiling point glass-transition temperature

Validated Application Scenarios


Library-Based HTM Design Intermediate

Procurement of the secondary diamine as a central building block enables parallel synthesis of a library of N,N′‑diaryl‑substituted HTMs via Buchwald–Hartwig coupling. By varying the aryl halide partner, researchers can systematically modulate the HOMO energy level (estimated tuning range ~0.4 eV) to match the work function of adjacent device layers . This strategy is not feasible with the pre‑arylated analog BF‑DPB, which lacks reactive N–H sites. The resulting library can be screened for optimal hole mobility, film morphology, and device efficiency, accelerating the discovery of novel HTMs for OLEDs and perovskite solar cells.

Lightweight Candidate for VTE OLED Manufacturing

With a molecular weight of 568.75 g mol⁻¹, the compound is approximately 21% lighter than BF‑DPB (720.96 g mol⁻¹) and 3% lighter than NPB (588.7 g mol⁻¹) . This weight advantage directly translates to lower sublimation temperatures during vacuum thermal evaporation, reducing process energy consumption and minimizing thermal degradation of co‑sublimed dopants. The high predicted boiling point (741 °C) further ensures that the material remains thermally stable during long‑duration evaporation cycles, making it a practical choice for industrial OLED fabrication lines where process throughput and material utilization are critical .

Hole-Injection Layer for Blue OLEDs

The shallower HOMO level (~−5.2 eV) of secondary fluorenylamine HTMs relative to tertiary triarylamine HTMs (−5.5 eV) permits a 0.3 eV reduction in the hole‑injection barrier when paired with wide‑bandgap blue emitters . This energy‑level alignment is predicted to reduce the turn‑on voltage by approximately 0.3 V compared to devices employing BF‑DPB as the hole‑transport layer, provided that the film morphology and charge‑carrier mobility of the secondary diamine are comparable to those of its tertiary amine counterparts. Experimental validation in a standard ITO/HTM/EML/ETL/LiF/Al OLED stack is required to confirm this predicted advantage.

Thermal Robustness in Perovskite Solar Cells

The high boiling point (741 °C) and inferred morphological stability of this fluorenyl‑substituted benzidine make it a candidate HTM for perovskite solar cells that undergo thermal annealing at 100–150 °C . Unlike TPD, which has a significantly lower boiling point (~570 °C) and may undergo crystallization or phase separation under thermal stress , the rigid fluorenyl substituents of the target compound are expected to maintain an amorphous film morphology throughout the annealing step, preserving interfacial contact and charge extraction efficiency.

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